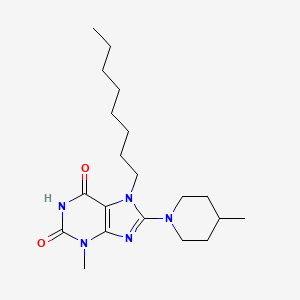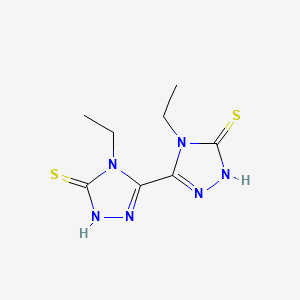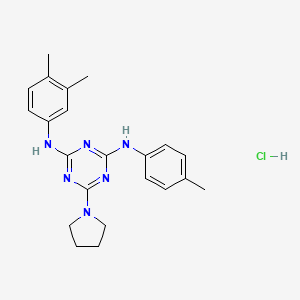![molecular formula C7H12N4O4S B2356767 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate CAS No. 1114824-12-2](/img/structure/B2356767.png)
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate is a chemical compound with the molecular formula C7H12N4O4S. It is used in various scientific research applications, particularly in the field of proteomics .
Méthodes De Préparation
The preparation of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate involves synthetic routes that typically include the use of triazole derivatives and methanesulfonate esters. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the methanesulfonate group.
Oxidation and Reduction Reactions: These reactions can modify the triazole ring or the carbamoyl group, leading to different derivatives.
Applications De Recherche Scientifique
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate is widely used in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate involves its interaction with specific molecular targets. The triazole ring and the carbamoyl group play crucial roles in binding to proteins or enzymes, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate can be compared with other similar compounds, such as:
- 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl sulfate
- 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl phosphate
- 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl nitrate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific methanesulfonate group, which imparts distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
2-[4-(methylcarbamoyl)triazol-1-yl]ethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4S/c1-8-7(12)6-5-11(10-9-6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZDJHGANZYJCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)

![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)
![N-(2-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2356693.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)
![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2356702.png)

![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)
